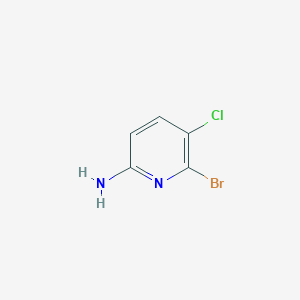

6-Bromo-5-chloropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNODZRPIGNGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694845 | |

| Record name | 6-Bromo-5-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-58-9 | |

| Record name | 6-Bromo-5-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-2-amine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Bromo-5-chloropyridin-2-amine (CAS No. 1004294-58-9), a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, reactivity, and safe handling. The guide consolidates critical data, including spectroscopic information and established reaction protocols, to facilitate its effective utilization in the laboratory.

Introduction

This compound is a di-halogenated aminopyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group at the 2-position and bromo and chloro substituents at the 6- and 5-positions respectively, offers multiple reactive sites for strategic functionalization. This strategic arrangement of functional groups makes it an attractive starting material for the construction of novel heterocyclic scaffolds, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, providing a versatile platform for molecular diversification.

This guide aims to provide a detailed and practical understanding of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior and application.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes the known and predicted characteristics.

| Property | Value | Source |

| CAS Number | 1004294-58-9 | [3][4] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 304.2 ± 37.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.834 g/cm³ | [2] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [3][6] |

Note on Isomers: It is crucial to distinguish this compound from its isomers, such as 5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)[7] and 3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1),[8] as their physical and chemical properties can differ significantly.

Spectroscopic Characterization

While specific, publicly archived spectra for this compound are scarce, supplier specifications indicate that its spectral data conform to the assigned structure.[1] Based on the known spectral properties of related aminopyridines and halogenated aromatics, the following characteristic peaks can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the amino, bromo, and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the halogens and the amino group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

N-H bending: A characteristic scissoring vibration for the primary amine is expected around 1600 cm⁻¹.

-

C-N stretching: Aromatic amine C-N stretching vibrations are typically observed in the 1250-1360 cm⁻¹ region.

-

C-Br and C-Cl stretching: Absorptions for these bonds will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (207.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom, with distinct M, M+2, and M+4 peaks.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups on the electron-deficient pyridine ring. The amino group is an activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The positions of these substituents create a unique electronic and steric environment that governs its participation in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms further activates the ring towards SNAr. The chlorine atom at the 5-position is less activated towards nucleophilic displacement compared to halogens at the 2- or 4-positions. The bromine at the 6-position (ortho to the ring nitrogen) is expected to be more reactive in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the halo-aminopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction can be employed to introduce a second amino group or other nitrogen-containing moieties at either the 6- or 5-position, again exploiting the differential reactivity of the C-Br and C-Cl bonds. This allows for the synthesis of various diaminopyridine derivatives.

Diagram 2: Buchwald-Hartwig Amination Logical Flow

Caption: Logical flow of the Buchwald-Hartwig amination reaction.

Synthesis

A potential synthetic approach involves the regioselective bromination of 2-amino-5-chloropyridine. The amino group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions. Since the para position (C5) is already occupied by a chlorine atom, the bromination is expected to occur at the ortho position (C3 or C6). The steric hindrance from the existing substituents and the electronic effects will influence the regioselectivity.

Proposed Synthetic Protocol (Hypothetical):

-

Dissolution: Dissolve 2-amino-5-chloropyridine in a suitable solvent such as acetic acid or dichloromethane.

-

Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in medicinal chemistry. The ability to selectively functionalize the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Halogenated pyridines are common scaffolds in a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. The presence of the amino group provides a handle for further derivatization, such as amide bond formation or the introduction of other functional groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for isomeric compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct physical and chemical properties, especially its propensity for selective palladium-catalyzed cross-coupling reactions, make it an important tool for the creation of novel molecular architectures. This guide has provided a comprehensive overview of its known characteristics and potential applications, with the aim of empowering researchers to effectively and safely utilize this compound in their synthetic endeavors. Further research to fully elucidate its experimental physical properties and to develop optimized synthetic protocols will undoubtedly enhance its utility in the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synchem.de [synchem.de]

- 5. 1004294-58-9(this compound) | Kuujia.com [it.kuujia.com]

- 6. 1004294-58-9|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromo-5-chloropyridin-2-amine synthesis routes and precursors

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-chloropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The inherent challenges in achieving the specific 2-amino, 5-chloro, 6-bromo substitution pattern on the pyridine ring necessitate a careful selection of precursors and reaction sequences. This document explores two primary retrosynthetic approaches: the sequential halogenation of 2-aminopyridine and the functionalization of pre-halogenated pyridine precursors. Each route is critically evaluated, considering factors such as precursor availability, regioselectivity, reaction conditions, and potential yields. Detailed, field-proven experimental protocols are provided for key transformations, supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of this compound

This compound is a disubstituted aminopyridine derivative whose structural and electronic properties make it a valuable intermediate in organic synthesis. The presence of three distinct functional groups—an amino group and two different halogens at specific positions—offers multiple reaction sites for further molecular elaboration. This versatility has led to its use in the synthesis of compounds targeting neurological disorders and in the creation of advanced pesticides and herbicides.[1]

The primary synthetic challenge lies in the precise installation of the substituents on the pyridine ring. The regiochemical outcome of electrophilic aromatic substitution reactions on pyridine derivatives is governed by the electronic nature and position of the existing substituents.[2][3] The strongly activating, ortho-, para-directing amino group at the C2 position, combined with the deactivating, yet ortho-, para-directing chloro group at the C5 position, creates a complex electronic landscape that must be navigated to achieve the desired 6-bromo substitution.

This guide will dissect two logical synthetic pathways, providing a robust framework for the laboratory-scale synthesis of this important molecule.

Synthetic Strategy I: Sequential Halogenation of 2-Aminopyridine

This approach begins with the readily available and cost-effective starting material, 2-aminopyridine. The strategy involves a two-step halogenation process: initial chlorination followed by a regioselective bromination.

Caption: Workflow for Synthetic Route I.

Step 1: Synthesis of 2-Amino-5-chloropyridine

The first step is the chlorination of 2-aminopyridine. The amino group at C2 directs electrophilic substitution to the C3 and C5 positions. Due to steric hindrance from the amino group, substitution at the C5 position is generally favored.

Causality Behind Experimental Choices: N-chlorosuccinimide (NCS) is a common and effective chlorinating agent for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, to ensure solubility of the reactants and facilitate the reaction. Some methods propose the use of an ionic liquid as a catalyst to enhance the reaction rate and selectivity.[4]

Experimental Protocol: Chlorination of 2-Aminopyridine

-

To a solution of 2-aminopyridine (10.0 g, 106.3 mmol) in acetonitrile (200 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer, add N-chlorosuccinimide (14.2 g, 106.3 mmol) portion-wise over 30 minutes at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-5-chloropyridine as a white to off-white solid.

Step 2: Regioselective Bromination of 2-Amino-5-chloropyridine

This is the most critical step in this synthetic route. The goal is to introduce a bromine atom at the C6 position. The directing effects of the C2-amino group (activating, o,p-directing) and the C5-chloro group (deactivating, o,p-directing) need to be carefully considered. The C2-amino group strongly activates the C3 and C5 positions, while the C5-chloro group directs to the C2 and C4 positions. The C6 position is activated by the C2-amino group through its para-directing effect.

Causality Behind Experimental Choices: To achieve bromination at the C6 position, a less reactive brominating agent might be beneficial to improve regioselectivity. N-Bromosuccinimide (NBS) is a suitable choice. The reaction solvent can also play a crucial role; non-polar solvents like carbon tetrachloride or dichloromethane are often used for NBS brominations.

Experimental Protocol: Bromination of 2-Amino-5-chloropyridine

-

Dissolve 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) in dichloromethane (100 mL) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (6.9 g, 38.9 mmol) in small portions over 30 minutes with vigorous stirring.

-

Allow the reaction to proceed at 0-5 °C for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, wash the reaction mixture with a 10% aqueous solution of sodium bisulfite (50 mL) to quench any remaining NBS.

-

Separate the organic layer, wash with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired this compound.

Synthetic Strategy II: Functionalization of a Pre-halogenated Pyridine

This strategy involves starting with a pyridine ring that already contains a bromine atom at the C6 position and then introducing the chloro and amino groups. A key precursor for this route is 2,6-dibromopyridine.

Caption: Workflow for Synthetic Route II.

Step 1: Synthesis of 2-Amino-6-bromopyridine

The synthesis of 2-amino-6-bromopyridine from 2,6-dibromopyridine via nucleophilic aromatic substitution (SNAr) is a well-established method.[5]

Causality Behind Experimental Choices: The reaction is typically performed using aqueous ammonia under high temperature and pressure in a sealed vessel (autoclave). This forces the substitution of one of the bromine atoms with an amino group. The choice of reaction conditions is critical to favor mono-substitution over di-substitution.

Experimental Protocol: Amination of 2,6-Dibromopyridine [5]

-

In a steel autoclave with a glass liner, suspend 2,6-dibromopyridine (10.0 g, 42.2 mmol) in concentrated aqueous ammonia (50 mL).

-

Seal the autoclave and heat it to 190 °C for 6 hours. The internal pressure will rise significantly.

-

After cooling the autoclave to room temperature and carefully venting, transfer the reaction mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate) to obtain 2-amino-6-bromopyridine as a white solid.

Step 2: Chlorination of 2-Amino-6-bromopyridine

The final step is the chlorination of 2-amino-6-bromopyridine. The directing effects of the C2-amino group and the C6-bromo group will influence the position of chlorination. Both are ortho-, para-directing groups. The amino group will direct to C3 and C5, while the bromo group will also direct to C3 and C5. This convergence of directing effects strongly favors substitution at the C5 and C3 positions.

Causality Behind Experimental Choices: Given the strong directing effects towards the C5 position, direct chlorination with a suitable agent like N-chlorosuccinimide (NCS) in an appropriate solvent should yield the desired product.

Experimental Protocol: Chlorination of 2-Amino-6-bromopyridine

-

Dissolve 2-amino-6-bromopyridine (5.0 g, 28.9 mmol) in chloroform (100 mL).

-

Add N-chlorosuccinimide (3.86 g, 28.9 mmol) portion-wise at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to afford this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Route I: Sequential Halogenation | Route II: Functionalization of Pre-halogenated Pyridine |

| Starting Material | 2-Aminopyridine (readily available, low cost) | 2,6-Dibromopyridine (commercially available, moderate cost) |

| Number of Steps | 2 | 2 |

| Key Challenge | Regioselective bromination at C6. | High-pressure amination step requires specialized equipment. |

| Potential Yield | Moderate, dependent on regioselectivity of bromination. | Good, with established high-yielding amination. |

| Purification | May require careful chromatographic separation of isomers. | Generally straightforward purification of intermediates and final product. |

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. Route I, starting from 2-aminopyridine, is attractive due to the low cost of the initial precursor, but the regioselectivity of the final bromination step is a critical challenge that may require significant optimization. Route II, commencing with 2,6-dibromopyridine, offers a more controlled approach to the substitution pattern, although it involves a high-pressure amination step. The choice of the optimal route will depend on the specific capabilities of the laboratory, including the availability of high-pressure reactors, and the desired scale of the synthesis. Further research into novel catalytic methods for regioselective halogenation could significantly improve the efficiency of these synthetic routes.

References

Navigating the Solubility Landscape of 6-Bromo-5-chloropyridin-2-amine: An In-depth Technical Guide

Abstract

6-Bromo-5-chloropyridin-2-amine is a pivotal heterocyclic building block in the synthesis of novel therapeutics and agrochemicals.[1] Its utility in drug discovery, particularly for neurological disorders, and in the development of advanced agrochemicals underscores the importance of understanding its fundamental physicochemical properties.[1] A critical parameter governing its application in synthesis, purification, and formulation is its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a robust, standardized experimental protocol for its determination. Furthermore, it delves into the theoretical principles of solubility, enabling predictive assessments and informed solvent selection for various laboratory and industrial applications.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₄BrClN₂, belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry and material science.[1][2] The presence of bromo, chloro, and amine functionalities on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for constructing more complex molecular architectures.[1]

The journey from a laboratory-scale synthesis to a viable pharmaceutical or agrochemical product is paved with meticulous process optimization. A thorough understanding of the solubility of key intermediates like this compound is paramount for:

-

Reaction Kinetics: Ensuring homogenous reaction conditions for predictable and reproducible outcomes.

-

Purification Strategies: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.[3]

-

Formulation Development: Designing stable and bioavailable delivery systems.

This guide aims to bridge the current knowledge gap by providing a foundational understanding of the solubility of this compound and a practical methodology for its empirical determination.

Physicochemical Properties and Safety Considerations

A prerequisite to any experimental work is a thorough understanding of the compound's properties and the associated safety protocols.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | [1][2] |

| Molecular Weight | 207.46 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C | [1] |

Note: Data for isomers such as 5-Bromo-6-chloropyridin-2-amine and 3-Bromo-5-chloropyridin-2-amine are also available and show similar molecular weights.[4][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrievable, data from closely related isomers provide critical safety guidance. For instance, 5-Bromo-6-chloropyridin-2-amine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]

General Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Use in a well-ventilated area and avoid dust formation.[6][7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

-

Store in a tightly closed container in a dry and cool place.[6]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[10] The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

For this compound, the presence of the polar amine group and the electronegative halogen atoms suggests a molecule with a significant dipole moment. This indicates a predisposition for solubility in polar solvents. The pyridine ring also contributes to its aromatic character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of the solute, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments and can interact with the polar nature of the solute, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of this compound would predict poor solubility in these solvents.

A systematic approach to solubility testing, as outlined in the following section, is essential to validate these theoretical predictions.

Experimental Determination of Solubility: A Standardized Protocol

The following protocol provides a reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from established laboratory procedures for solubility determination.[3][11][12]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Chromatographic Method (HPLC - Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

-

Spectroscopic Method (UV-Vis):

-

This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with the absorbance.

-

Follow a similar procedure of preparing standard solutions and a calibration curve based on absorbance at a specific wavelength.

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a comprehensive approach for characterizing the solubility of this compound in common organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol, researchers can generate the critical data needed to optimize synthetic processes, streamline purification, and advance formulation development. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in research and development settings.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.ws [chem.ws]

- 4. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

The Strategic Versatility of 6-Bromo-5-chloropyridin-2-amine: A Technical Guide to its Analogues and Derivatives in Drug Discovery

Introduction: The Privileged Scaffold of 6-Bromo-5-chloropyridin-2-amine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among the vast array of substituted pyridines, this compound emerges as a particularly strategic building block. Its trifunctional nature—a nucleophilic amine at the 2-position, and two distinct, orthogonally reactive halogen atoms at the 5- and 6-positions—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical exploration of the structural analogues and derivatives of this compound, with a focus on synthetic methodologies, biological applications, and the underlying principles that govern its reactivity. This molecule serves as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, as well as in the production of agrochemicals.[3][4]

The core value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, a feature that allows for selective and sequential functionalization. This, coupled with the synthetic handle provided by the 2-amino group, empowers researchers to construct diverse libraries of compounds for biological screening. This guide will delve into the key transformations of this scaffold, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems, and will culminate in a discussion of the therapeutic potential of the resulting derivatives, with a particular focus on their role as kinase inhibitors.

I. The Chemical Reactivity of the this compound Core

The synthetic utility of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing character of the ring nitrogen atom renders the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic attack.[5] The presence of two halogen atoms at the 5- and 6-positions further enhances this electrophilicity.

The key to unlocking the synthetic potential of this molecule is the selective functionalization of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for sequential couplings. This differential reactivity is a cornerstone of its application in the synthesis of complex, multi-substituted pyridine derivatives.

II. Key Synthetic Transformations and Methodologies

The transformation of this compound into a diverse array of derivatives is primarily achieved through two powerful synthetic strategies: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. These palladium-catalyzed reactions are renowned for their broad substrate scope and functional group tolerance, making them indispensable tools in modern drug discovery.[6][7]

A. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[6] In the context of this compound, this reaction is typically employed to displace the more reactive bromine atom at the 6-position with a variety of primary and secondary amines.

The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and is dependent on the specific amine coupling partner.[8] Bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often effective for these transformations.[5][8]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe to achieve a desired concentration (e.g., 0.1 M).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. For this compound, the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and an arylboronic acid (1.5 equiv.) in a suitable solvent mixture (e.g., isopropanol and deionized water).

-

Addition of Base and Catalyst: Add a base (e.g., K₂CO₃, 2.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%).

-

Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[9]

III. Structural Analogues and Derivatives: Pyrido[2,3-d]pyrimidines

A particularly important class of derivatives accessible from this compound are the pyrido[2,3-d]pyrimidines. This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][10] The synthesis of these derivatives often involves the initial functionalization of the 2-amino group to construct the pyrimidine ring.

The general synthetic approach involves the cyclization of a substituted aminopyrimidine with a suitable three-carbon synthon to form the pyridopyrimidine core.[1] Subsequent functionalization, often involving chlorination followed by nucleophilic substitution or cross-coupling reactions, allows for the introduction of diverse substituents.

IV. Biological Applications: Targeting Kinase Signaling Pathways

Derivatives of 2-aminopyridines and the related pyrido[2,3-d]pyrimidines have demonstrated significant potential as inhibitors of various protein kinases.[4] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

One of the most promising therapeutic targets for derivatives of this scaffold is the p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and is implicated in a range of diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[11] The pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[8][12][13]

Inhibitors based on the pyrido[2,3-d]pyrimidine scaffold can bind to the ATP-binding site of p38 MAP kinase, preventing its activation and downstream signaling.[6] The 2-amino group of the parent pyridine is often crucial for forming hydrogen bonds with the hinge region of the kinase, while substitutions at the 5- and 6-positions can be tailored to occupy hydrophobic pockets and enhance potency and selectivity.[4]

Table 1: Representative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| PD-173955 | Ephrin Receptor | - | [6] |

| Palbociclib | CDK4/6 | - | [6] |

| RWJ 68354 | p38 Kinase | - | [14] |

Note: Specific IC₅₀ values for derivatives of this compound are not publicly available and would require specific experimental determination. The compounds listed are structurally related and demonstrate the potential of the pyrido[2,3-d]pyrimidine scaffold.

V. Structure-Activity Relationships (SAR)

The biological activity of derivatives of this compound is highly dependent on the nature and position of its substituents. Key SAR insights for related 2-aminopyridine kinase inhibitors include:

-

The 2-Amino Group: This group is often essential for hydrogen bonding with the kinase hinge region. Derivatization of this amine can significantly impact potency.[4]

-

The 6-Position: Substitutions at this position, often achieved via Buchwald-Hartwig amination or Suzuki coupling, can project into hydrophobic pockets within the ATP-binding site, influencing both potency and selectivity.

-

The 5-Position: The chloro substituent at this position can be retained or replaced to fine-tune electronic properties and steric interactions.

VI. Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through powerful synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The resulting derivatives, particularly the pyrido[2,3-d]pyrimidine scaffold, have shown significant promise as potent and selective kinase inhibitors, with the p38 MAP kinase pathway being a key therapeutic target.

For researchers and drug development professionals, a deep understanding of the reactivity of this core and the structure-activity relationships of its derivatives is paramount for the rational design of next-generation therapeutics. The continued exploration of the chemical space accessible from this compound is expected to yield novel drug candidates for a range of diseases, from inflammatory disorders to cancer.

VII. References

-

Cell Signaling Technology. (n.d.). p38 MAPK Signaling. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals. BenchChem.

-

MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from --INVALID-LINK--

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem.

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

-

Mossafaii Rad, A., & Mokhtary, M. (n.d.). Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water. International Nano Letters.

-

Di Sarno, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules.

-

Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.

-

BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.

-

Natarajan, S. R., & Doherty, J. B. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.

-

Chem-Impex. (n.d.). 2-Amino-5-chloro-6-methyl pyridine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine. Retrieved from --INVALID-LINK--

-

Natarajan, S. R., & Doherty, J. B. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 5(10), 987-1003.

-

Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61.

-

Regan, J., et al. (2010). Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. Bioorganic & Medicinal Chemistry Letters, 20(8), 2560-3.

-

BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.

-

Liu, W., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.

-

Henry, J. R., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196-8.

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

-

ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from --INVALID-LINK--

-

Zhao, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.

-

Al-Ostath, A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 36.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemres.org [orgchemres.org]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. assaygenie.com [assaygenie.com]

- 14. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Bromo-5-chloropyridin-2-amine: Commercial Availability, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Bromo-5-chloropyridin-2-amine is a di-halogenated aminopyridine derivative that has emerged as a crucial building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring an amino group for derivatization and two distinct halogen atoms (bromine and chlorine) for selective cross-coupling reactions, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The strategic positioning of the bromo, chloro, and amino functionalities allows for sequential and site-selective reactions, making it an invaluable intermediate in the synthesis of novel bioactive compounds.[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically supplied as a white to off-white solid with a purity of 98% or higher. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm its identity and purity, as isomeric impurities can significantly impact the outcome of subsequent reactions.

Below is a summary of representative suppliers and their typical product specifications:

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Pharmaffiliates | 1004294-58-9 | C₅H₄BrClN₂ | 207.45 | High Purity | 2-8°C Refrigerator |

| MySkinRecipes | 1004294-58-9 | C₅H₄BrClN₂ | 207.46 | >98% | 2-8°C |

| BLD Pharm | 1004294-58-9 | C₅H₄BrClN₂ | Not Specified | Not Specified | Not Specified |

| Key Organics | 1004294-58-9 | C₅H₄BrClN₂ | Not Specified | Not Specified | Not Specified |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.45 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 1004294-58-9 | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the amino, bromo, and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with those bonded to halogens appearing at characteristic downfield shifts.

Synthesis of this compound: A Plausible Approach

A detailed, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methodologies for the halogenation of aminopyridines, a plausible and logical synthetic route can be proposed starting from the commercially available 2-amino-5-chloropyridine. This approach involves a regioselective bromination at the 6-position, which is activated by the amino group at the 2-position.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of activated aminopyridines and should be optimized for safety and yield in a laboratory setting.

Materials:

-

2-Amino-5-chloropyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Acetonitrile or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. If using liquid bromine, add it dropwise as a solution in the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. If bromine was used, add saturated aqueous sodium thiosulfate solution to quench any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Key Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in its ability to undergo selective cross-coupling reactions, primarily at the more reactive C-Br bond, followed by further functionalization at the C-Cl bond or derivatization of the amino group. This sequential reactivity is highly valuable in the construction of complex, multi-substituted heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this building block's utility. In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond will typically react preferentially over the C-Cl bond under carefully controlled conditions.

Caption: General workflow for cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates the selective coupling at the C-Br position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst, followed by the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-aryl-5-chloropyridin-2-amine product.

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol demonstrates the formation of a C-N bond at the C-Br position.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

-

Anhydrous, degassed toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a dry Schlenk tube.

-

Add this compound and the amine coupling partner.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 6-amino-substituted pyridine derivative.

Safety and Handling

This compound is a chemical reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Hazard Statements: Based on data for isomeric and related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[3][4]

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its commercial availability and the differential reactivity of its halogen substituents provide a reliable and strategic platform for medicinal chemists and process development scientists. A comprehensive understanding of its properties, coupled with the application of modern cross-coupling methodologies, will continue to facilitate the discovery and development of novel pharmaceuticals and agrochemicals.

References

The Duality of Halogen Reactivity on the Pyridine Ring: A Technical Guide for Synthetic Chemists

An In-depth Guide to the Fundamental Reactivity of Bromo and Chloro Groups on the Pyridine Ring for Researchers, Scientists, and Drug Development Professionals.

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this privileged heterocycle is paramount for tuning molecular properties and synthesizing complex target molecules. Among the most common and versatile handles for such modifications are bromo and chloro substituents. Understanding the nuanced reactivity of these two halogens on the pyridine ring is critical for efficient and predictable synthetic planning. This technical guide provides a deep dive into the core principles governing their reactivity, offering field-proven insights and practical protocols for synthetic chemists.

The Electronic Landscape of the Pyridine Ring: A Tale of Two Reactivities

The reactivity of a halogen on the pyridine ring is fundamentally dictated by the electron-deficient nature of the heterocycle. The electronegative nitrogen atom exerts a powerful inductive and resonance effect, withdrawing electron density from the ring carbons. This creates a polarized system where the ortho (2- and 6-) and para (4-) positions are significantly more electron-poor than the meta (3- and 5-) positions.[3][4][5][6][7] This electronic disparity is the primary driver for the two major reaction pathways for halopyridines: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Charge Stabilization

In SNAr reactions, a nucleophile attacks the electron-deficient carbon bearing the halogen, proceeding through a high-energy Meisenheimer intermediate.[3][4] The stability of this intermediate is the key determinant of the reaction's feasibility and rate.

Positional Reactivity: Nucleophilic attack at the 2- and 4-positions is strongly favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[3][4][5][8][9][10] This provides a significant stabilization that is not possible for attack at the 3-position.[3][4] Consequently, 3-halopyridines are generally unreactive in SNAr reactions under standard conditions.

C-Cl vs. C-Br in SNAr: Contrary to the trend seen in many other reaction types, the C-Cl bond is often more reactive than the C-Br bond in SNAr. This is attributed to the higher electronegativity of chlorine, which better stabilizes the developing negative charge in the rate-determining addition step.[11]

Caption: Positional reactivity of halopyridines in SNAr reactions.

Transition-Metal-Catalyzed Cross-Coupling: The Power of Palladium

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and halopyridines are key substrates.[12] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

C-Br vs. C-Cl in Cross-Coupling: In stark contrast to SNAr, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[13][14] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[15][16] The weaker C-Br bond undergoes oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[11]

Chloropyridines, being more economical and widely available, are attractive starting materials.[17] However, their lower reactivity necessitates the use of more sophisticated catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[17]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Reactivity at a Glance

The choice between a bromo- or chloropyridine is a critical strategic decision in a synthetic campaign. The following table summarizes the general reactivity trends.

| Reaction Type | More Reactive Halogen | Rationale | Typical Conditions for Chloropyridines |

| Suzuki-Miyaura Coupling | Bromo[13] | Lower C-X bond dissociation energy facilitates oxidative addition.[15][16] | Higher temperatures, stronger bases, specialized ligands (e.g., Buchwald ligands).[17] |

| Buchwald-Hartwig Amination | Bromo[11] | Weaker C-X bond leads to faster oxidative addition. | Requires bulky, electron-rich phosphine ligands and carefully optimized conditions.[12] |

| Sonogashira Coupling | Bromo[11] | C-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst. | Often requires higher catalyst loadings and more forcing conditions.[18][19][20] |

| Nucleophilic Aromatic Substitution (SNAr) | Chloro[11] | Higher electronegativity of Cl stabilizes the Meisenheimer intermediate. | Generally proceeds under milder conditions than with bromopyridines. |

Strategic Considerations for Drug Development Professionals

When designing a synthetic route, the choice between a bromo- or chloropyridine starting material should be guided by several factors:

-

Desired Transformation: For cross-coupling reactions, a bromopyridine will generally provide higher yields under milder conditions. For SNAr, a chloropyridine is often the more reactive substrate.

-

Cost and Availability: Chloropyridines are typically less expensive and more widely available than their bromo counterparts, making them attractive for large-scale synthesis.[17]

-

Downstream Steps: If multiple functionalization steps are planned, the differential reactivity can be exploited. For instance, on a dihalopyridine containing both bromine and chlorine, the C-Br bond can often be selectively functionalized via cross-coupling, leaving the C-Cl bond intact for a subsequent SNAr reaction.[14]

-

Process Safety and Sustainability: The development of highly active catalysts has made the use of chloropyridines in cross-coupling reactions more feasible and environmentally friendly, avoiding the need for stoichiometric organometallic reagents.[21]

Caption: Decision workflow for selecting a halo-pyridine starting material.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples for common transformations of bromo- and chloropyridines.

Protocol 1: Suzuki-Miyaura Coupling of a Substituted Chloropyridine[18]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted chloropyridine with an arylboronic acid.

Materials:

-

Substituted chloropyridine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene/H₂O (10:1, 5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed toluene/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine with a Volatile Amine[12][24]

This method is adapted for use with volatile amines by employing a sealed tube.

Materials:

-

2-Bromopyridine derivative (1.0 mmol)

-

Volatile amine (e.g., methylamine, 2.0 M solution in THF, 2.5 mL, 5.0 mmol)

-

Pd(OAc)₂ (0.05 mmol, 5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (0.10 mmol, 10 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 mmol)

-

Toluene (5 mL)

Procedure:

-

To a thick-walled sealed tube, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOtBu.

-

Add toluene, followed by the solution of the volatile amine.

-

Securely seal the tube and heat the mixture to 80 °C overnight (approx. 14 hours) with stirring.

-

Cool the tube to room temperature.

-

Carefully open the tube and dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the mixture with brine (2 x 10 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.[22]

Conclusion

The bromo and chloro groups on a pyridine ring offer a rich and diverse reactivity profile that can be strategically leveraged in organic synthesis. While bromopyridines are generally more reactive in the workhorse palladium-catalyzed cross-coupling reactions, the economic and practical advantages of chloropyridines, coupled with advancements in catalyst technology, make them increasingly viable alternatives. Conversely, for nucleophilic aromatic substitution, chloropyridines often exhibit superior reactivity. By understanding the fundamental electronic principles that govern these reactivities, and by carefully considering the overall synthetic strategy, researchers and drug development professionals can harness the full potential of these versatile halogenated pyridines to efficiently construct the complex molecules that drive innovation in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 6-Bromo-5-chloropyridin-2-amine

Introduction: The Strategic Value of Dihalogenated Pyridines in Medicinal Chemistry

The 2-aminopyridine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][2] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and to serve as a stable platform for the introduction of diverse substituents. 6-Bromo-5-chloropyridin-2-amine is a particularly valuable heterocyclic building block due to its differentiated reactivity at two distinct positions.[3][4] The presence of both a bromine and a chlorine atom on the pyridine ring allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

This differential reactivity is governed by the relative bond dissociation energies of the Carbon-Halogen bonds (C-Br < C-Cl). In palladium-catalyzed reactions, the oxidative addition step is typically rate-determining, and the weaker C-Br bond will react preferentially over the stronger C-Cl bond.[5] This inherent selectivity enables a modular approach to the synthesis of complex, highly substituted aminopyridine derivatives, making this compound an ideal starting material for building libraries of potential drug candidates.

This guide provides detailed protocols and expert insights into two of the most powerful transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Site-Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common features in many pharmaceuticals.[6][7] When applied to this compound, this reaction provides a reliable pathway to introduce aryl or heteroaryl substituents selectively at the C6 position.

Causality Behind Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and selectivity.

-

Catalyst System : Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. However, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos or XPhos are often required to facilitate the challenging oxidative addition of the C-Br bond on the electron-deficient pyridine ring and to promote the subsequent reductive elimination.[8]

-

Base : A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Na₂CO₃ are frequently employed. The choice of base can influence reaction kinetics and prevent side reactions.

-

Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Generalized Experimental Workflow

The logical flow for a typical cross-coupling experiment is designed to ensure an inert atmosphere and effective mixing of all components for the duration of the reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

The Strategic Role of 6-Bromo-5-chloropyridin-2-amine in the Synthesis of Next-Generation Agrochemicals

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the dynamic landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous commercially successful insecticides, herbicides, and fungicides. Among these, 6-Bromo-5-chloropyridin-2-amine emerges as a pivotal intermediate, offering a unique combination of reactive sites that allow for the strategic construction of complex molecular architectures. Its inherent reactivity, stemming from the presence of bromo, chloro, and amino functionalities, provides chemists with a versatile scaffold for the synthesis of next-generation crop protection agents.[1][2]

This technical guide delves into the profound role of this compound in modern agrochemical synthesis. We will explore its application in the design and synthesis of novel insecticidal compounds, with a particular focus on the burgeoning class of diamide insecticides. Through detailed protocols, mechanistic insights, and data-driven analysis, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage the synthetic potential of this key intermediate.

Core Application: A Gateway to Novel Diamide Insecticides

The diamide class of insecticides has garnered significant attention due to their potent and selective mode of action, primarily targeting the ryanodine receptors in insects. This leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, insect mortality. The chemical scaffold of these insecticides often features a substituted pyridine ring linked to an anthranilic diamide core.